molecular formula C8H8O5 B2504606 3,6-Dihydroxy-2-methoxybenzoic acid CAS No. 118303-91-6

3,6-Dihydroxy-2-methoxybenzoic acid

Cat. No. B2504606
CAS RN: 118303-91-6
M. Wt: 184.147
InChI Key: LEYBYZMFOFATIO-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . It is a derivative of benzoic acid .


Synthesis Analysis

The synthesis of 3,6-Dihydroxy-2-methoxybenzoic acid or similar compounds is complex. For instance, a process for the preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA) involves diazotizing 2,5-dichloroaniline with nitrosylsulfuric acid . Another study discusses the biosynthesis of methoxybenzaldehydes in plants .

Scientific Research Applications

Environmental Applications

3,6-Dihydroxy-2-methoxybenzoic acid, a compound related to various benzoic acids, has been explored in environmental studies, particularly in the context of herbicide degradation. For instance, Brillas et al. (2003) investigated the mineralization of the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) using electro-Fenton and photoelectro-Fenton processes, highlighting the potential of these methods in degrading herbicide pollutants in water (Brillas, Baños, & Garrido, 2003). Similarly, Drzewicz et al. (2005) focused on the radiolytic degradation of dicamba, demonstrating the efficacy of γ irradiation in breaking down this herbicide, which is essential for environmental protection (Drzewicz et al., 2005).

Chemical Synthesis

In the field of chemical synthesis, Nguyen et al. (2006) explored the directed ortho-metalation of unprotected benzoic acids, which included compounds related to 3,6-Dihydroxy-2-methoxybenzoic acid. Their research demonstrated a new methodology for the preparation of 3- and 6-substituted 2-methoxybenzoic acids, offering a pathway for synthesizing complex benzoic acid derivatives (Nguyen, Castanet, & Mortier, 2006).

Biological and Medical Research

In a biological context, Li et al. (2008) isolated novel compounds from the leaves of Cyclocarya paliurus, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid. These compounds exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, which are relevant for medical research and potential therapeutic applications (Li et al., 2008).

Food and Flavor Industry

In the food industry, Hong et al. (2008) studied the encapsulation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide for controlled flavor release. This research highlights the potential of benzoic acid derivatives in enhancing flavor profiles and stability in food products (Hong, Oh, & Choy, 2008).

Safety and Hazards

The safety data sheet for 2-Methoxybenzoic acid, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

3,6-dihydroxy-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYBYZMFOFATIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydroxy-2-methoxybenzoic acid

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